![molecular formula C17H18N4O2S B2380405 (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone CAS No. 919752-98-0](/img/structure/B2380405.png)
(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that has shown promising results in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds related to the thiazole ring have been found to have analgesic (pain-relieving) properties . This could potentially make them useful in the development of new pain medications.
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory effects . This could potentially make them useful in treating conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.
Antimicrobial and Antifungal Activities
Thiazole compounds have been found to have antimicrobial and antifungal properties . This could potentially make them useful in the development of new antibiotics or antifungal medications.
Antiviral Activity
Thiazole derivatives have also been found to have antiviral properties . This could potentially make them useful in the treatment of viral infections.
Antitumor or Cytotoxic Drug Molecules
Thiazole compounds have been found to have antitumor or cytotoxic properties . This could potentially make them useful in the development of new cancer treatments. For example, substituted 4 (Thiazol-5-yl)-2-(phenylamino)pyrimidines have been found to be highly active CDK9 inhibitors, which are considered potential cancer therapeutics .
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective effects . This could potentially make them useful in the treatment of neurodegenerative diseases like Alzheimer’s or Parkinson’s.
Diuretic Activity
Thiazole compounds have been found to have diuretic properties . This could potentially make them useful in the treatment of conditions like hypertension or certain types of heart disease.
Mechanism of Action
Target of Action
Compounds with similar structures, such as substituted 4 (thiazol-5-yl)-2-(phenylamino)pyrimidines, have been reported to be highly active cdk9 inhibitors . CDK9 is a cyclin-dependent kinase that plays a crucial role in the regulation of transcription and cell cycle progression .
Mode of Action
Based on the activity of structurally similar compounds, it can be inferred that this compound might interact with its target, cdk9, inhibiting its activity and leading to changes in the cell cycle progression .
Biochemical Pathways
The inhibition of CDK9 can affect multiple biochemical pathways. CDK9 is involved in the phosphorylation of the retinoblastoma protein (Rb), which is a key event in the transition from the G1 to S phase of the cell cycle . Therefore, the inhibition of CDK9 can potentially disrupt cell cycle progression, leading to cell cycle arrest .
Result of Action
Based on the activity of structurally similar compounds, it can be inferred that the inhibition of cdk9 can lead to cell cycle arrest, potentially leading to the death of cancer cells .
properties
IUPAC Name |
[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11-9-13-15(10-12(11)2)24-17(19-13)21-7-5-20(6-8-21)16(22)14-3-4-18-23-14/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKRQQRWYPJLPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.